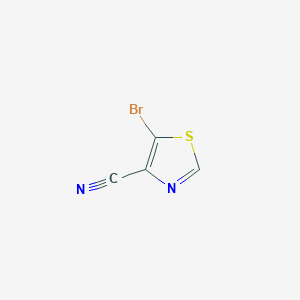

5-Bromothiazole-4-carbonitrile

Übersicht

Beschreibung

5-Bromothiazole-4-carbonitrile: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothiazole-4-carbonitrile typically involves the bromination of thiazole-4-carbonitrile. One common method includes the reaction of thiazole-4-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Bromothiazole-4-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions often involve the use of a base such as sodium hydride or potassium carbonate.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of a base like potassium carbonate.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted thiazole derivatives.

Coupling Reactions: Products are typically biaryl or vinyl-thiazole compounds.

Oxidation and Reduction Reactions: Products depend on the specific reaction conditions but may include oxidized or reduced thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

5-Bromothiazole-4-carbonitrile is primarily recognized for its role as a scaffold in drug discovery. Its derivatives have shown potential in various therapeutic areas, including:

- Antiviral Activity : Compounds derived from this compound have been studied for their ability to inhibit viral replication, particularly against viruses like Dengue and SARS-CoV-2. Research indicates that modifications to the thiazole ring enhance antiviral efficacy, making it a promising candidate for further development in antiviral therapies .

- Anticancer Properties : The compound has been explored for its activity against different cancer types. Its derivatives have demonstrated inhibitory effects on key cancer cell lines, suggesting potential as anticancer agents. For instance, studies on isothiazolo[4,3-b]pyridines, which share structural similarities, have shown efficacy against various cancers by targeting cyclin G-associated kinase (GAK) .

- Neuroprotective Effects : There is emerging evidence that thiazole derivatives can exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Applications

The synthetic versatility of this compound allows it to serve as a precursor in the synthesis of more complex molecules:

- Building Block for Heterocycles : The compound can be utilized to synthesize various heterocyclic compounds through reactions such as nucleophilic substitutions and cycloadditions. This property is crucial in developing new materials with tailored properties .

- Functionalization Potential : The presence of the bromine and cyano groups allows for further functionalization through cross-coupling reactions (e.g., Suzuki coupling), expanding the library of potential derivatives for biological testing .

Case Study 1: Antiviral Activity Against SARS-CoV-2

A recent study investigated derivatives of this compound for their antiviral properties against SARS-CoV-2. The research highlighted the structure-activity relationship (SAR) that indicated specific modifications could enhance inhibitory activity. The most effective compounds showed significant reductions in viral load in vitro, paving the way for future clinical evaluations .

Case Study 2: Anticancer Activity

In another study, researchers synthesized a series of thiazole derivatives based on this compound and evaluated their anticancer potential against prostate cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. These findings suggest that further development could lead to novel therapeutic agents for cancer treatment .

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action of 5-Bromothiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary widely depending on the structure of the derivative and the biological system .

Vergleich Mit ähnlichen Verbindungen

Thiazole-4-carbonitrile: Lacks the bromine substituent, making it less reactive in certain substitution reactions.

2-Aminothiazole: Contains an amino group instead of a nitrile group, leading to different reactivity and applications.

5-Chlorothiazole-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness: 5-Bromothiazole-4-carbonitrile is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions

Biologische Aktivität

5-Bromothiazole-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring with a bromine atom at the 5th position and a carbonitrile group at the 4th position. Its molecular formula is CHBrNS, with a molecular weight of approximately 202.06 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes crucial for microbial growth, such as UDP-N-acetylmuramate/L-alanine ligase, which disrupts bacterial cell wall synthesis, showcasing its potential as an antibacterial agent.

- Cell Signaling Modulation : It influences signaling pathways related to inflammation and apoptosis, potentially inducing cell death in cancer cells while reducing inflammation in tissues.

- Reactivity : The presence of the bromine atom enhances the compound's ability to participate in substitution reactions, increasing its binding affinity to biological targets.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |

| Escherichia coli | 15 μg/mL |

| Bacillus subtilis | 10 μg/mL |

These results highlight the compound's potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have shown that it can inhibit the proliferation of various cancer cell lines through the modulation of apoptotic pathways:

- Mechanism : The compound activates caspase pathways leading to programmed cell death.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells showed reduced viability upon treatment with the compound.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models:

| Cytokine | Effect |

|---|---|

| TNF-alpha | Decreased expression by 50% |

| IL-6 | Inhibition of secretion by 40% |

These findings suggest that the compound may be beneficial in managing inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Antibacterial Activity : A study published in Journal of Medicinal Chemistry found that derivatives of thiazoles, including this compound, exhibited potent antibacterial activity against resistant strains of bacteria .

- Anticancer Research : In a study featured in Cancer Letters, researchers reported that treatment with this compound led to significant apoptosis in MCF-7 cells, indicating its potential as an anticancer agent.

- Inflammation Modulation : Research published in Pharmacology Reports demonstrated that this compound could reduce inflammation markers in animal models of arthritis, suggesting therapeutic applications for inflammatory diseases.

Eigenschaften

IUPAC Name |

5-bromo-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNQOPDVAYADPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306029 | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257072-06-2 | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257072-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.